molecular formula C15H14N2O B3838189 4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide CAS No. 6958-43-6

4-Methyl-N'-[(E)-phenylmethylidene]benzohydrazide

Cat. No.: B3838189
CAS No.: 6958-43-6
M. Wt: 238.28 g/mol
InChI Key: NFRNQIUUFKWQQG-LFIBNONCSA-N
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Description

4-Methyl-N’-[(E)-phenylmethylidene]benzohydrazide is a chemical compound that belongs to the class of hydrazones Hydrazones are characterized by the presence of the functional group R1R2C=NNH2, where R1 and R2 can be hydrogen, alkyl, or aryl groups

Preparation Methods

The synthesis of 4-Methyl-N’-[(E)-phenylmethylidene]benzohydrazide typically involves the reaction of 4-methylbenzohydrazide with benzaldehyde. The reaction is carried out under reflux conditions in the presence of an acid catalyst, such as glacial acetic acid. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization from ethanol .

The use of microwave irradiation has also been explored to enhance the reaction rate and yield .

Chemical Reactions Analysis

4-Methyl-N’-[(E)-phenylmethylidene]benzohydrazide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives using reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazone group is replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic media, solvents like ethanol or methanol, and catalysts such as palladium on carbon. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

4-Methyl-N’-[(E)-phenylmethylidene]benzohydrazide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound exhibits biological activities such as antimicrobial, antifungal, and anticancer properties. It is used in the development of new drugs and therapeutic agents.

    Medicine: Due to its biological activities, it is explored for potential use in treating infections and cancer.

    Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals

Mechanism of Action

The mechanism of action of 4-Methyl-N’-[(E)-phenylmethylidene]benzohydrazide involves its interaction with molecular targets such as enzymes and receptors. The hydrazone group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. This interaction can disrupt cellular processes and result in antimicrobial or anticancer effects. The compound may also induce oxidative stress in cells, contributing to its biological activity .

Comparison with Similar Compounds

4-Methyl-N’-[(E)-phenylmethylidene]benzohydrazide can be compared with other hydrazone derivatives, such as:

    N’-[(E)-phenylmethylidene]benzohydrazide: Lacks the methyl group on the benzene ring, resulting in different chemical and biological properties.

    4-Methyl-N’-[(E)-phenylmethylidene]-4-trifluoromethylbenzohydrazide: Contains a trifluoromethyl group, which enhances its lipophilicity and biological activity.

    N’-[(E)-phenylmethylidene]-4-methoxybenzohydrazide: The methoxy group increases its solubility and reactivity.

The uniqueness of 4-Methyl-N’-[(E)-phenylmethylidene]benzohydrazide lies in its specific substitution pattern, which influences its reactivity and biological activity .

Properties

IUPAC Name

N-[(E)-benzylideneamino]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c1-12-7-9-14(10-8-12)15(18)17-16-11-13-5-3-2-4-6-13/h2-11H,1H3,(H,17,18)/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFRNQIUUFKWQQG-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NN=CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/N=C/C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6958-43-6
Record name NSC64712
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64712
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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